1-[(3-Methoxy-phenylcarbamoyl)-methyl]-piperidine-4-carboxylic acid amide
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Overview
Description
1-[(3-Methoxy-phenylcarbamoyl)-methyl]-piperidine-4-carboxylic acid amide is a complex organic compound with a unique structure that includes a piperidine ring, a methoxy group, and a carboxylic acid amide
Preparation Methods
. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as the use of specific catalysts and solvents.
Chemical Reactions Analysis
1-[(3-Methoxy-phenylcarbamoyl)-methyl]-piperidine-4-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens
Scientific Research Applications
1-[(3-Methoxy-phenylcarbamoyl)-methyl]-piperidine-4-carboxylic acid amide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(3-Methoxy-phenylcarbamoyl)-methyl]-piperidine-4-carboxylic acid amide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(3-Methoxy-phenylcarbamoyl)-methyl]-piperidine-4-carboxylic acid amide can be compared with other similar compounds, such as:
1-[(3-Methoxy-phenylcarbamoyl)-methyl]-piperidine-4-carboxylic acid: Lacks the amide group, which may affect its reactivity and applications.
1-[(3-Methoxy-phenylcarbamoyl)-methyl]-piperidine-4-carboxylic acid ester: . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(3-methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-21-13-4-2-3-12(9-13)17-14(19)10-18-7-5-11(6-8-18)15(16)20/h2-4,9,11H,5-8,10H2,1H3,(H2,16,20)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQGZDRZAJRMIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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